molecular formula SrSO4<br>O4SS B048449 Strontium sulfate CAS No. 7759-02-6

Strontium sulfate

Cat. No. B048449
CAS RN: 7759-02-6
M. Wt: 183.7 g/mol
InChI Key: UBXAKNTVXQMEAG-UHFFFAOYSA-L
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Patent
US08221834B2

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-2:1].[Ba+2:2].[S-2].[Sr+2:4].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ba+2:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Sr+2:4].[SH2:1] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Ba+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Sr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ba+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08221834B2

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-2:1].[Ba+2:2].[S-2].[Sr+2:4].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ba+2:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Sr+2:4].[SH2:1] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Ba+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Sr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ba+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08221834B2

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-2:1].[Ba+2:2].[S-2].[Sr+2:4].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ba+2:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Sr+2:4].[SH2:1] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Ba+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Sr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ba+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08221834B2

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-2:1].[Ba+2:2].[S-2].[Sr+2:4].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Ba+2:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Sr+2:4].[SH2:1] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Ba+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Sr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ba+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.